molecular formula C13H10ClNOS B14122227 4-(4-Chlorophenoxy)benzene-1-carbothioamide

4-(4-Chlorophenoxy)benzene-1-carbothioamide

Cat. No.: B14122227
M. Wt: 263.74 g/mol
InChI Key: BVEDORALXGJETK-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)benzene-1-carbothioamide is an organic compound with the molecular formula C13H10ClNOS. It is a derivative of benzene and contains both chlorophenoxy and carbothioamide functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenoxy)benzene-1-carbothioamide typically involves the reaction of 4-chlorophenol with 4-chlorobenzoyl chloride to form 4-(4-chlorophenoxy)benzoyl chloride. This intermediate is then reacted with ammonium thiocyanate to yield the desired carbothioamide compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenoxy)benzene-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chlorophenoxy)benzene-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenoxy)benzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorophenoxy)benzene-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its carbothioamide group, in particular, is responsible for its potential therapeutic effects and reactivity in various chemical reactions.

Properties

Molecular Formula

C13H10ClNOS

Molecular Weight

263.74 g/mol

IUPAC Name

4-(4-chlorophenoxy)benzenecarbothioamide

InChI

InChI=1S/C13H10ClNOS/c14-10-3-7-12(8-4-10)16-11-5-1-9(2-6-11)13(15)17/h1-8H,(H2,15,17)

InChI Key

BVEDORALXGJETK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=S)N)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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